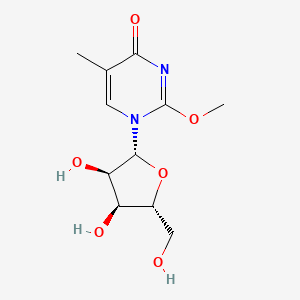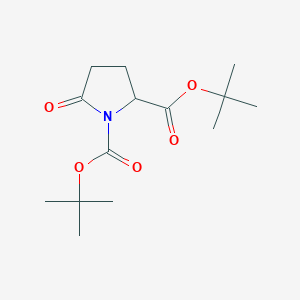
3-hydroxy-2-oxo(1,2-13C2)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is a labeled form of pyruvic acid, where the carbon atoms at positions 1 and 2 are replaced with the isotope carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid typically involves the isotopic labeling of pyruvic acid. One common method is the carboxylation of 13C-labeled acetaldehyde with carbon dioxide under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acetic acid and carbon dioxide.
Reduction: Reduction reactions can convert it into lactic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating cellular respiration and metabolic flux analysis.
Medicine: Researching metabolic disorders and developing diagnostic tools.
Industry: Used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in glycolysis and the citric acid cycle. The isotopic labeling allows researchers to trace the metabolic fate of the compound and study the molecular targets and pathways involved in its metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Pyruvic acid: The non-labeled form of the compound.
Lactic acid: A reduction product of pyruvic acid.
Acetic acid: An oxidation product of pyruvic acid.
Uniqueness
The unique aspect of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid lies in its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes in a way that non-labeled compounds cannot.
Propiedades
Fórmula molecular |
C3H4O4 |
|---|---|
Peso molecular |
106.05 g/mol |
Nombre IUPAC |
3-hydroxy-2-oxo(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i2+1,3+1 |
Clave InChI |
HHDDCCUIIUWNGJ-SUEIGJEOSA-N |
SMILES isomérico |
C([13C](=O)[13C](=O)O)O |
SMILES canónico |
C(C(=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)

![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)

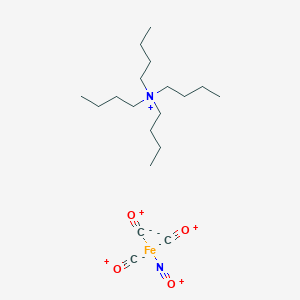

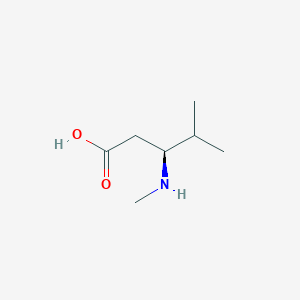

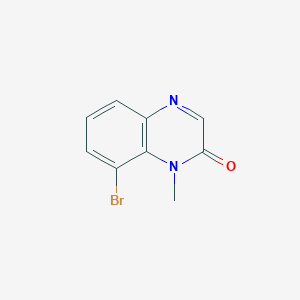
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)


